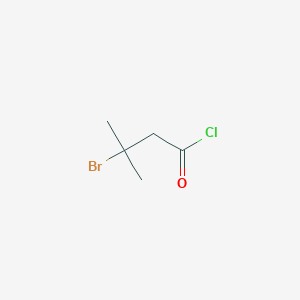

3-Bromo-3-methylbutanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-3-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOSKIMJNMGZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 3 Methylbutanoyl Chloride

The primary route for synthesizing 3-bromo-3-methylbutanoyl chloride involves the conversion of its corresponding carboxylic acid, 3-bromo-3-methylbutanoic acid, using a suitable chlorinating agent. This transformation is a standard method for preparing acyl chlorides from carboxylic acids.

The reaction typically employs chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is common due to its effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture.

For the synthesis to be successful, it is crucial to carry out the reaction under anhydrous (water-free) conditions. This prevents the highly reactive acyl chloride product from hydrolyzing back to the carboxylic acid. The reaction generally involves refluxing the 3-bromo-3-methylbutanoic acid with an excess of the chlorinating agent to ensure the complete conversion of the acid. For instance, a molar ratio of 1:3 of the acid to thionyl chloride, refluxed at 60–70°C for several hours, has been suggested for optimal yields.

On an industrial scale, the production of acyl chlorides often follows similar principles, reacting carboxylic acids with agents like thionyl chloride or phosgene (B1210022). google.com These processes may also involve the use of a catalyst, such as an N,N-disubstituted formamide, to facilitate the reaction, particularly when phosgene is used. google.com

| Reactant | Reagent | Typical Conditions | Byproducts |

|---|---|---|---|

| 3-Bromo-3-methylbutanoic acid | Thionyl Chloride (SOCl₂) | Anhydrous; Reflux at 60–70°C for 4–6 hours | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

| 3-Bromo-3-methylbutanoic acid | Oxalyl Chloride ((COCl)₂) | Anhydrous; Often with a catalyst (e.g., DMF) at lower temperatures | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Chloride (HCl) |

Purification and Isolation Techniques for 3 Bromo 3 Methylbutanoyl Chloride

Following the synthesis, a purification and isolation step is necessary to obtain 3-bromo-3-methylbutanoyl chloride of high purity. The primary technique employed for this purpose is distillation, often under reduced pressure.

After the reaction is complete, any excess chlorinating agent, such as thionyl chloride, must be removed. This is typically achieved by distillation, often under reduced pressure, which helps to lower the boiling point and prevent thermal decomposition of the product.

The crude this compound is then purified by fractional distillation. This method separates the compound from any non-volatile impurities or byproducts that may have formed during the synthesis. For the structurally similar isomer, 2-bromo-3-methylbutanoyl chloride, fractional distillation under reduced pressure is the established method for purification. This same principle is applied to the purification of this compound.

In some industrial settings, absorptive purification methods using materials like activated carbon may be used to treat crude carbonyl chlorides. google.com However, this approach can be complex and may present challenges regarding the disposal of the contaminated solid waste. google.com For laboratory-scale preparation, distillation remains the most common and effective method.

| Technique | Purpose | Description |

|---|---|---|

| Distillation under Reduced Pressure | Removal of Excess Reagents | Excess volatile reagents like thionyl chloride are removed from the reaction mixture post-synthesis. |

| Fractional Distillation | Purification of Product | Separates the final product from non-volatile impurities and byproducts based on differences in boiling points. This is a standard method for purifying acyl chlorides. google.com |

| Absorptive Purification | Industrial-Scale Purification | Involves treating the crude product with an adsorbent like activated carbon to remove certain impurities. google.com |

Mechanistic Investigations of 3 Bromo 3 Methylbutanoyl Chloride Reactivity

Nucleophilic Acyl Substitution Pathways

General Mechanisms and Tetrahedral Intermediate Formation

The primary reaction pathway for acyl chlorides, including 3-bromo-3-methylbutanoyl chloride, is nucleophilic acyl substitution. libretexts.org This mechanism is distinct from SN1 and SN2 reactions and proceeds through a characteristic two-stage addition-elimination process. libretexts.org In the initial step, a nucleophile attacks the electrophilic carbonyl carbon. This carbon is highly susceptible to attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms. quizlet.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon. quizlet.com

Tetrahedral Intermediate Formation: A tetrahedral, sp³-hybridized intermediate is formed. quizlet.comyoutube.com

Elimination of Leaving Group: The carbonyl group is restored as the chloride leaving group is expelled. quizlet.com

Influence of the Bromine Substituent on Electrophilicity and Reaction Kinetics

The structure of this compound contains two key features that influence its reactivity: the acyl chloride group and the tertiary bromine atom on the third carbon.

The acyl chloride is the most reactive among carboxylic acid derivatives (which also include anhydrides, esters, and amides). libretexts.orgquizlet.com The high electrophilicity of the carbonyl carbon is enhanced by the inductive electron withdrawal by the chlorine atom. libretexts.org The reactivity of acyl halides is also dependent on the leaving group ability of the halide. In general, reactivity increases down the group (acyl fluoride (B91410) < acyl chloride < acyl bromide < acyl iodide) because the basicity of the leaving group decreases. masterorganicchemistry.com

The bromine atom at the 3-position also influences the molecule's reactivity primarily through an inductive effect. Bromine is an electronegative atom that withdraws electron density from the adjacent carbon atoms. libretexts.org This inductive withdrawal can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted equivalent like 3-methylbutanoyl chloride. The presence of the bulky tertiary bromo-methyl group may also introduce steric effects that can influence the rate of reaction by hindering the approach of the nucleophile to the carbonyl carbon.

Reactions with Oxygen-Based Nucleophiles

Esterification Reactions

This compound readily reacts with oxygen-based nucleophiles, such as alcohols, in a process called alcoholysis to form esters. libretexts.org This reaction follows the nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. libretexts.org

The reaction typically proceeds under mild conditions. Often, a weak, non-nucleophilic base like pyridine (B92270) is added to the reaction mixture. libretexts.orgunits.it The purpose of the base is to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the alcohol nucleophile or participating in side reactions. units.it

General Esterification Reaction:

this compound + Alcohol → 3-Bromo-3-methylbutanoate Ester + HCl

An example is the reaction with ethanol (B145695) in the presence of pyridine to yield ethyl 2-bromo-3-methylbutanoate. While this example is for the 2-bromo isomer, the general principle applies.

| Reactant | Nucleophile | Product | Byproduct |

| This compound | Methanol | Methyl 3-bromo-3-methylbutanoate | HCl |

| This compound | Ethanol | Ethyl 3-bromo-3-methylbutanoate | HCl |

Formation of Carboxylic Acid Anhydrides

Carboxylic acid anhydrides can be synthesized from the reaction of this compound with a carboxylate salt or a carboxylic acid. masterorganicchemistry.comlibretexts.org This is another example of nucleophilic acyl substitution. When a carboxylate anion is used as the nucleophile, it attacks the carbonyl carbon of the acyl chloride, leading to the formation of a mixed or symmetrical anhydride (B1165640) and a chloride salt. masterorganicchemistry.comchemistrysteps.com

The reaction with a carboxylic acid also produces an anhydride, along with HCl. libretexts.org Anhydrides are generally less reactive than their corresponding acyl chlorides. quizlet.comchemistrysteps.com

General Anhydride Formation Reaction:

this compound + Carboxylate → Mixed Anhydride + Chloride Salt

this compound + Carboxylic Acid → Mixed Anhydride + HCl

| Reactant | Nucleophile | Product |

| This compound | Sodium 3-bromo-3-methylbutanoate | 3-Bromo-3-methylbutanoic anhydride |

| This compound | Sodium acetate | Acetic 3-bromo-3-methylbutanoic anhydride |

Hydrolysis to Carboxylic Acids

In the presence of water, this compound undergoes hydrolysis to form the corresponding carboxylic acid, 3-bromo-3-methylbutanoic acid. libretexts.orgsavemyexams.com This reaction is typically rapid and is another classic nucleophilic acyl substitution, with water acting as the nucleophile. libretexts.orgsavemyexams.com

The mechanism involves the attack of a water molecule on the carbonyl carbon, formation of the tetrahedral intermediate, and subsequent elimination of the chloride ion. savemyexams.com A final deprotonation step yields the neutral carboxylic acid and hydrochloric acid. masterorganicchemistry.com Due to the high reactivity of acyl chlorides, they must be protected from moisture to prevent unwanted hydrolysis. libretexts.org

General Hydrolysis Reaction:

this compound + Water → 3-Bromo-3-methylbutanoic acid + HCl

| Reactant | Reagent | Product |

| This compound | H₂O | 3-Bromo-3-methylbutanoic acid |

Reactions with Nitrogen-Based Nucleophiles

The interaction of this compound with nitrogen-based nucleophiles is a versatile method for the synthesis of amides and nitrogen-containing heterocyclic compounds. The outcome of these reactions is highly dependent on the type of nitrogen nucleophile used and the specific reaction conditions employed.

The reaction of this compound with ammonia (B1221849) and primary or secondary amines typically proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding amides. This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The tertiary bromide moiety often remains intact under these conditions, providing a handle for subsequent synthetic transformations.

For instance, the reaction with a primary amine, such as aniline, in the presence of a base like pyridine, yields N-phenyl-3-bromo-3-methylbutanamide. Similarly, reaction with a secondary amine like diethylamine (B46881) would produce N,N-diethyl-3-bromo-3-methylbutanamide. The general scheme for this amidation is as follows:

With Ammonia: this compound + 2 NH3 → 3-Bromo-3-methylbutanamide + NH4Cl

With Primary Amines: this compound + 2 RNH2 → N-alkyl-3-bromo-3-methylbutanamide + RNH3Cl

With Secondary Amines: this compound + 2 R2NH → N,N-dialkyl-3-bromo-3-methylbutanamide + R2NH2Cl

Detailed research has demonstrated the utility of this reaction in preparing precursors for more complex molecules. The resulting bromo-amides can undergo subsequent intramolecular cyclization or intermolecular substitution at the tertiary carbon.

Table 1: Examples of Amidation Reactions

| Amine | Product |

| Ammonia | 3-Bromo-3-methylbutanamide |

| Aniline | N-phenyl-3-bromo-3-methylbutanamide |

| Diethylamine | N,N-diethyl-3-bromo-3-methylbutanamide |

The bifunctional nature of this compound is strategically exploited in the synthesis of nitrogen-containing heterocycles. In a key synthetic pathway, the initial acylation of an appropriate nitrogen nucleophile is followed by an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide to form a cyclic product.

A prominent example is the synthesis of β-lactams. The reaction of this compound with an imine, in the presence of a base like triethylamine, can lead to the formation of a β-lactam ring system. This reaction proceeds through the initial formation of an N-acyliminium ion, which then undergoes intramolecular cyclization.

Another important application is the synthesis of 2-azetidinones. It has been shown that the reaction of this compound with certain primary amines can lead to the formation of 4,4-dimethyl-2-azetidinone derivatives through a process of initial amidation followed by intramolecular cyclization.

Reactions with Carbon-Based Nucleophiles

Reactions of this compound with carbon-based nucleophiles provide access to a variety of ketones and acylated aromatic compounds. The regioselectivity of these reactions is a key consideration, with the acyl chloride being the more electrophilic site for nucleophilic attack.

This compound is an effective acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it readily acylates aromatic compounds to produce aryl ketones. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring.

For example, the Friedel-Crafts acylation of benzene (B151609) with this compound yields 1-phenyl-3-bromo-3-methylbutan-1-one. The tertiary bromide group typically remains unaffected under standard Friedel-Crafts conditions, allowing for its use in subsequent synthetic steps. This methodology has been employed in the synthesis of various pharmaceutical intermediates and other fine chemicals.

Table 2: Examples of Friedel-Crafts Acylation

| Aromatic Substrate | Catalyst | Product |

| Benzene | AlCl₃ | 1-phenyl-3-bromo-3-methylbutan-1-one |

| Toluene | AlCl₃ | 1-(p-tolyl)-3-bromo-3-methylbutan-1-one |

The synthesis of ketones from this compound can be efficiently achieved using various organometallic reagents. These reactions offer a high degree of control and are often preferred for their mild reaction conditions.

Gilman Reagents: Lithium dialkylcuprates (Gilman reagents, R₂CuLi) are particularly effective for the conversion of acyl chlorides to ketones. The reaction of this compound with a Gilman reagent, for instance, lithium dimethylcuprate, results in the formation of the corresponding ketone, 4-bromo-4-methylpentan-2-one, with high yield. This method is favored because it minimizes the over-addition product (a tertiary alcohol) that can be a problem with more reactive organometallic reagents like Grignards.

Weinreb Amides: An alternative, indirect route to ketones involves the prior conversion of this compound into a Weinreb amide, N-methoxy-N-methyl-3-bromo-3-methylbutanamide. This is achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. The resulting Weinreb amide is a stable intermediate that can be readily reacted with Grignard reagents or organolithium reagents to produce the desired ketone without the formation of the tertiary alcohol byproduct. The chelation of the magnesium or lithium by the N-methoxy-N-methylamide group stabilizes the tetrahedral intermediate, which collapses to the ketone upon acidic workup.

Competing Elimination Reactions

A significant competing pathway in the reactions of this compound is elimination. The presence of the tertiary bromide makes the molecule susceptible to E1 and E2 elimination reactions, particularly in the presence of a base or at elevated temperatures, to form 3-methylbut-2-enoyl chloride or 3-methylbut-3-enoyl chloride.

The choice of base and solvent can significantly influence the ratio of substitution to elimination products. Non-nucleophilic, sterically hindered bases favor elimination. For example, when treating this compound with a strong, hindered base like potassium tert-butoxide, the major product is likely to be the α,β-unsaturated acyl chloride, 3-methylbut-2-enoyl chloride.

The propensity for elimination must be carefully considered when planning syntheses involving this compound, as it can lead to undesired byproducts and reduced yields of the target substitution products. In many cases, low temperatures and the use of non-basic or weakly basic conditions are employed to minimize this competing reaction pathway.

Catalytic Aspects in this compound Reactions

The reactivity of this compound, like other acyl chlorides, is significantly influenced by the presence of catalysts. Catalysts play a crucial role in enhancing the electrophilicity of the acyl chloride, thereby facilitating a variety of chemical transformations. The primary catalytic reactions involving acyl chlorides are Friedel-Crafts acylations, which are classic examples of electrophilic aromatic substitution. nih.govrsc.org Modern organic synthesis has also seen the development of novel catalytic systems, such as those employing palladium, for C-H bond functionalization reactions. beilstein-journals.org

The catalytic behavior in reactions involving this compound can be broadly understood through the lens of Lewis acid catalysis. Lewis acids are electron-pair acceptors and are highly effective at activating acyl chlorides for subsequent reactions. nih.gov

A prime example of such catalytic processes is the Friedel-Crafts acylation. In this type of reaction, a Lewis acid catalyst coordinates with the chlorine atom of the acyl chloride, which significantly increases the electrophilic character of the carbonyl carbon. This activation facilitates the attack by an aromatic ring, leading to the formation of a new carbon-carbon bond.

The general mechanism for a Lewis acid-catalyzed Friedel-Crafts acylation is as follows:

Activation of the Acyl Chloride: The Lewis acid (e.g., AlCl₃) reacts with the acyl chloride to form a highly electrophilic acylium ion or a polarized complex.

Electrophilic Attack: The aromatic substrate attacks the electrophilic acylium ion, forming a σ-complex (also known as an arenium ion).

Deprotonation: A base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final ketone product.

A variety of Lewis acids can be employed to catalyze these reactions, with their reactivity and suitability depending on the specific substrates and desired reaction conditions.

| Lewis Acid Catalyst | Typical Application in Acylation |

| Aluminum chloride (AlCl₃) | A strong and widely used catalyst for Friedel-Crafts acylations. nih.gov |

| Boron trifluoride (BF₃) | A versatile Lewis acid catalyst for various organic transformations. nih.gov |

| Titanium tetrachloride (TiCl₄) | An effective catalyst, often used for its mildness compared to AlCl₃. nih.gov |

| Tin tetrachloride (SnCl₄) | A moderately active Lewis acid catalyst. nih.gov |

| Ferric chloride (FeCl₃) | A common and cost-effective Lewis acid catalyst. |

In addition to traditional Lewis acid catalysis, contemporary synthetic methods have expanded the catalytic repertoire for acyl chlorides. Palladium-catalyzed cross-coupling reactions represent a significant advancement. For instance, palladium catalysts can facilitate the β-arylation of alkylamides, which can be generated in situ from the corresponding acyl chlorides, such as 3-methylbutanoyl chloride, by reaction with 8-aminoquinoline. beilstein-journals.org This one-pot procedure involves the installation of a directing group and subsequent C(sp³)–H arylation. beilstein-journals.org While this specific example does not use the bromo- derivative, it highlights the potential for advanced catalytic applications for this class of compounds.

The reactivity of related bromo-acyl chlorides provides further insight into potential catalytic transformations. For example, the reaction of 2-bromo-3-methylbutanoyl chloride (an isomer) with chloral (B1216628) can be effected by dehalogenation using zinc amalgam. unt.edu This suggests that metal-mediated reductive processes could be a viable reaction pathway. The addition of various acid chlorides to ketenes has been shown to be an ionic process, with the reactivity of the acid chloride being related to the pKa of the parent carboxylic acid. unt.edu

Applications of 3 Bromo 3 Methylbutanoyl Chloride in Complex Molecule Synthesis

Role as a Building Block for Pharmaceutical Intermediates

In medicinal chemistry, the precise construction of molecules is paramount to achieving desired biological activity. 3-Bromo-3-methylbutanoyl chloride serves as a key starting material for synthesizing novel therapeutic agents by providing a robust scaffold that can be readily modified. Its utility stems from the high reactivity of the acyl chloride group, which readily participates in nucleophilic substitution reactions to form stable chemical bonds.

Precursors to Biologically Relevant Amides and Esters

Amide and ester functionalities are ubiquitous in pharmaceuticals, forming the basis of many drug molecules. The acyl chloride group of this compound is a highly efficient acylating agent, reacting readily with alcohols and amines to form the corresponding esters and amides. This reaction is a fundamental method for creating precursors to more complex, biologically active compounds.

For instance, research into novel dipeptide analogues has utilized structurally similar α-bromoacyl chlorides to form amide bonds with amino acid esters. In these syntheses, an acyl chloride, such as (R,S)-2-bromo-3-methylbutanoyl chloride, reacts with the amino group of an amino acid methyl ester in the presence of a base like triethylamine. sigmaaldrich.com This reaction proceeds efficiently at low temperatures to yield N-acyl-α-amino esters, which are precursors to a wide range of peptide-based therapeutic agents. sigmaaldrich.com The same principle applies to this compound, allowing for the synthesis of β-amino acid derivatives and other peptidomimetics that are crucial intermediates in drug discovery.

The general reactions are summarized in the table below:

| Reactant A | Reactant B (Nucleophile) | Product Type | Significance |

| This compound | Alcohol (R-OH) | Ester | Core structure in various therapeutic agents |

| This compound | Amine (R-NH2) | Amide | Foundational bond in peptidomimetics and other APIs |

| This compound | Amino Acid Ester | N-acyl amino acid ester | Precursor to peptide-based drugs |

Introduction of the 3-Bromo-3-methylbutanoyl Moiety into Designed Structures

The 3-bromo-3-methylbutanoyl group is a valuable structural motif that can be introduced into larger, more complex molecules to modulate their biological properties. The acyl chloride function serves as the chemical handle for this introduction. The reaction involves the nucleophilic acyl substitution where a nucleophile (such as an alcohol, amine, or carbanion) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a new covalent bond.

This strategy allows for the incorporation of the sterically hindered and functionalized 3-bromo-3-methylbutanoyl unit. The tertiary bromide on the incorporated fragment provides an additional site for subsequent chemical modifications, such as substitution or elimination reactions, enabling the generation of a diverse library of compounds for biological screening. This bifunctionality makes it a valuable building block for creating complex molecular architectures in the development of new pharmaceutical agents. researchgate.net

Utilization in Natural Product Synthesis

The synthesis of natural products often requires the use of unique and highly functionalized building blocks to construct complex carbon skeletons. While direct use of this compound in the total synthesis of a specific natural product is not widely documented, its structural elements and reactivity patterns are highly relevant. Acyl chlorides are frequently used as key reagents in established synthetic strategies like the Friedel-Crafts acylation to build complex molecular frameworks from simpler aromatic precursors. nih.govlibretexts.orgmasterorganicchemistry.comrsc.org

Stereoselective Transformations

Stereoselectivity is a critical aspect of complex molecule synthesis, as the spatial arrangement of atoms dictates a molecule's biological function. Although this compound is an achiral molecule, it can be employed in stereoselective transformations. This is typically achieved by reacting it with a chiral substrate.

For example, the acylation of a chiral alcohol or amine with this compound would result in the formation of a diastereomeric mixture of esters or amides. These diastereomers can often be separated using standard techniques like chromatography, providing a route to enantiomerically pure compounds. Furthermore, acyl chlorides can be used in reactions with prochiral substrates in the presence of a chiral catalyst to induce asymmetry, leading to the preferential formation of one enantiomer over another. While structurally related acyl chlorides have been used in stereoselective reactions, such as alkylations of chiral N-acyl oxazolidinones, the development of specific stereoselective methods involving this compound remains an area of synthetic exploration.

Construction of Polyfunctionalized Scaffolds

A key strategy in the synthesis of complex molecules, including natural products, is the construction of a core scaffold that can be elaborated through various chemical transformations. This compound is well-suited for this role. One powerful method for its application is the Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. nih.govmasterorganicchemistry.comrsc.org

This reaction attaches the 3-bromo-3-methylbutanoyl moiety to an aromatic system, creating a polyfunctionalized intermediate. nih.gov This intermediate possesses several handles for further elaboration:

The newly formed ketone can be modified through reduction, olefination, or other carbonyl chemistry.

The aromatic ring can undergo further electrophilic substitution.

The tertiary bromine atom can be substituted by various nucleophiles or eliminated to form an alkene.

This versatility allows for the rapid construction of molecular complexity from simple starting materials, a cornerstone of modern natural product synthesis. rsc.org For example, the total synthesis of marine sesquiterpenes has employed the structurally related 3-methylbutanoyl chloride to build a key bicyclic ketone intermediate. researchgate.net

Applications in Agrochemical Synthesis

The development of effective and environmentally stable insecticides is a major focus of agrochemical research. Many modern synthetic insecticides are based on the structures of natural pyrethrins (B594832), which are esters of chrysanthemic acid. However, natural pyrethrins are often unstable in light and air, limiting their agricultural use. nih.gov

Research has shown that the photostability and insecticidal activity of these compounds can be dramatically improved by modifying the acid portion of the molecule, particularly through the introduction of halogens. nih.gov The synthesis of permethrin, a highly successful photostable pyrethroid, involves replacing the isobutenyl group of chrysanthemic acid with a dichlorovinyl group. nih.gov Similarly, deltamethrin, one of the most potent pyrethroids, incorporates a dibromovinyl moiety. nih.gov

This precedent highlights the importance of halogenated building blocks in creating advanced pyrethroid insecticides. This compound serves as a valuable precursor for the acid component of novel pyrethroid esters. By reacting it with an appropriate alcohol component (such as 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol, which are common in pyrethroids), new insecticidal esters can be synthesized. nih.gov The 3-bromo-3-methylbutanoyl moiety offers both the steric bulk and the halogen functionality known to contribute to the efficacy and stability of modern agrochemicals.

Synthesis of Novel N-Hydroxyl Amide Derivatives

The acyl chloride functionality of this compound enables its straightforward reaction with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is particularly useful in the synthesis of novel N-hydroxyl amide derivatives. These derivatives are of interest in medicinal chemistry due to their potential biological activities.

The synthesis typically involves the reaction of this compound with a hydroxylamine (B1172632) derivative. The lone pair of electrons on the nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the N-hydroxyl amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct generated during the reaction.

While direct synthesis of N-hydroxyl amides from this compound is plausible, related research has shown the synthesis of N-(α-bromoacyl)-α-amino esters. researchgate.net In these studies, (R,S)-2-bromo-3-methylbutanoyl chloride, a structural isomer of this compound, was reacted with amino acid esters to produce novel dipeptide analogues. researchgate.net This highlights the utility of bromo-acyl chlorides in creating amide bonds with complex, functionalized amines.

A representative reaction for the synthesis of an N-hydroxyl amide derivative using this compound is depicted below:

Reaction Scheme: Synthesis of an N-Hydroxyl Amide Derivative

| Reactant 1 | Reactant 2 | Product |

| This compound | N-substituted hydroxylamine | N-substituted-3-bromo-N-hydroxy-3-methylbutanamide |

| Structure: | Structure: | Structure: |

| R-NHOH |

The resulting N-hydroxyl amide derivatives, which also contain a tertiary bromide, are valuable intermediates for further chemical modifications. The bromine atom can be displaced by various nucleophiles or participate in elimination reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Potential Applications in Polymer and Material Science

The bifunctional nature of this compound also suggests its potential utility in polymer and material science. The presence of two reactive sites allows it to act as a monomer or an initiator in different types of polymerization reactions.

One potential application is in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. chemrestech.com The tertiary bromide in this compound could serve as an initiator for ATRP. In a typical ATRP process, a transition metal complex, such as a copper-bipyridine complex, reversibly activates the carbon-bromine bond, generating a radical that can initiate the polymerization of vinyl monomers. The acyl chloride group could either be protected during polymerization and later deprotected for further functionalization of the polymer chain end, or it could be used to attach the initiator to a surface or another molecule.

Furthermore, this compound could potentially be used as a monomer in polycondensation reactions. For instance, reaction of the acyl chloride with a diol or a diamine would lead to the formation of polyesters or polyamides, respectively. The pendant tertiary bromide group along the polymer backbone would then be available for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. These modifications could include the grafting of side chains or the introduction of cross-linking sites.

Potential Polymerization Roles of this compound

| Polymerization Type | Role of this compound | Resulting Polymer Feature | Potential Application |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a reactive chain end | Synthesis of block copolymers, surface modification |

| Polycondensation | Monomer | Functional polymer with pendant bromide groups | Development of cross-linkable materials, stimuli-responsive polymers |

The incorporation of the bulky and halogenated 3-bromo-3-methylbutanoyl moiety into a polymer backbone can also influence the material's physical properties. The steric hindrance provided by the gem-dimethyl groups can affect chain packing and, consequently, properties such as glass transition temperature and solubility. The presence of the bromine atom can enhance flame retardancy and provide a site for further chemical transformations.

Analytical and Spectroscopic Elucidation of 3 Bromo 3 Methylbutanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms within 3-Bromo-3-methylbutanoyl chloride can be determined.

In the ¹H NMR spectrum of this compound, the protons on the methylene (B1212753) group adjacent to the carbonyl group are expected to appear as a singlet. This is because there are no adjacent protons to cause splitting. The two methyl groups attached to the tertiary carbon bearing the bromine atom are chemically equivalent and are also expected to produce a single, more intense singlet. The electron-withdrawing effects of the carbonyl group and the bromine atom will influence the chemical shifts of these protons, causing them to appear at a specific downfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- | ~3.5 | Singlet |

| 2 x -CH₃ | ~1.9 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated. The carbonyl carbon of the acyl chloride will appear significantly downfield, typically in the range of 170 ppm, due to the strong deshielding effect of the attached oxygen and chlorine atoms. The quaternary carbon bonded to the bromine atom will also be downfield, though less so than the carbonyl carbon. The methylene carbon and the equivalent methyl carbons will appear at progressively more upfield positions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C-Br | ~65 |

| -CH₂- | ~55 |

| -CH₃ | ~30 |

To unequivocally confirm the structural assignment of this compound and its derivatives, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): While the ¹H NMR spectrum of the parent compound is simple, COSY can be invaluable for derivatives where spin-spin coupling exists. It reveals which protons are coupled to each other.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show a correlation between the methylene protons and the methylene carbon, as well as between the methyl protons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). For instance, a correlation would be expected between the methylene protons and the carbonyl carbon, as well as the quaternary carbon. Similarly, the methyl protons would show a correlation to the quaternary carbon and the methylene carbon. These correlations provide definitive evidence for the connectivity of the molecular backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride functional group. Due to the high electronegativity of the chlorine atom, which enhances the double bond character of the carbonyl group through inductive effects, this stretching vibration occurs at a characteristically high frequency, typically in the range of 1785-1815 cm⁻¹.

The carbon-bromine (C-Br) stretching vibration is also a key diagnostic feature. This absorption is generally weaker than the carbonyl stretch and appears in the fingerprint region of the IR spectrum. The exact position can vary, but it is typically found in the range of 500-600 cm⁻¹. The presence of a band in this region, along with the characteristic carbonyl absorption, provides strong evidence for the structure of this compound.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1785 - 1815 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing precise information about its molecular weight and structural features through fragmentation analysis. The presence of bromine and chlorine isotopes results in a distinctive isotopic pattern in the mass spectrum. chemguide.co.uk

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound by providing its exact mass. The calculated exact mass of this compound (C₅H₈BrClO) is 197.94471 Da. nih.gov HRMS can differentiate between the isotopic peaks of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which is essential for confirming the elemental composition of the molecule. The presence of both bromine and chlorine atoms leads to a complex isotopic cluster in the mass spectrum. The approximate 1:1 ratio of the M and M+2 peaks is characteristic of a compound containing one bromine atom, while the 3:1 ratio of the M and M+2 peaks is indicative of a single chlorine atom. chemguide.co.uk

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₅H₈BrClO |

| Exact Mass (Da) | 197.94471 nih.gov |

| Molecular Weight ( g/mol ) | 199.47 nih.govbiosynth.com |

The fragmentation pattern observed in the mass spectrum of this compound provides valuable insights into its structure. The molecular ion peak is expected around m/z 198, 200, and 202, reflecting the different combinations of bromine and chlorine isotopes. A notable fragmentation pathway involves the loss of the bromine atom, leading to a significant fragment ion. For instance, in the related compound 2-bromo-3-methylbutanoyl chloride, fragment ions are observed at m/z 121 (M⁺ – Br) and m/z 93 (M⁺ – Br – CO). The fragmentation of bromomethane (B36050) (CH₃Br) shows a characteristic loss of the bromine atom. docbrown.info

Table 2: Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₅H₈ClO]⁺ | [M-Br]⁺ | 121/123 |

| [C₄H₈Br]⁺ | [M-COCl]⁺ | 135/137 |

| [C₄H₅O]⁺ | [M-Br-Cl-H₂]⁺ (rearrangement) | 69 |

| [C₅H₈BrCl]⁺ | M⁺ | 198/200/202 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of this compound and for separating it from reaction byproducts or other impurities. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components in a mixture. rsc.orgru.nl The retention time in the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum from the MS detector confirms its identity. For instance, GC-MS has been used to analyze the volatile compounds from fungal cultures, leading to the identification of various natural products, some of which are derivatives of related bromoacyl chlorides. researchgate.net The progress of reactions involving acyl chlorides can be monitored by GC analysis. rsc.org

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis and purification of less volatile derivatives of this compound. For example, N-(α-bromoacyl)-α-amino esters derived from related bromoacyl chlorides have been synthesized and characterized. researchgate.net Reverse-phase HPLC methods can be developed for the separation of related acyl chlorides, such as 3-methylbutanoyl chloride. sielc.com These methods can be adapted for the analysis of this compound derivatives, often using a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. rsc.org For mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Computational Chemistry Approaches to 3 Bromo 3 Methylbutanoyl Chloride

Quantum Mechanical Studies of Electronic Structure

Molecular Orbital (MO) theory provides a sophisticated model of bonding that describes the delocalization of electrons across a molecule. An analysis of 3-bromo-3-methylbutanoyl chloride would involve the calculation and visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is indicative of the region most susceptible to electrophilic attack, while the LUMO highlights the area most likely to accept electrons from a nucleophile. In this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the bromine and chlorine atoms. The LUMO is anticipated to be centered on the carbonyl carbon, which is rendered highly electrophilic by the attached oxygen and chlorine atoms.

Table 1: Representative Molecular Orbital Energies for Analogous Acyl Chlorides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acetyl Chloride | -11.02 | -0.85 | 10.17 |

| Propanoyl Chloride | -10.89 | -0.79 | 10.10 |

| Pivaloyl Chloride | -10.65 | -0.68 | 9.97 |

Note: Data is illustrative and based on typical values for simple acyl chlorides. The presence of the bromine atom in this compound would further influence these energies.

The bonding characteristics would reveal a highly polarized C-Cl bond in the acyl chloride group and a C-Br bond with significant covalent character. The presence of the electron-withdrawing bromine atom at the 3-position is expected to have a notable inductive effect, influencing the electron density throughout the carbon skeleton.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface would show a region of high positive potential (typically colored blue) around the carbonyl carbon, confirming its electrophilicity. Regions of negative potential (typically colored red) would be located around the carbonyl oxygen and the halogen atoms, indicating their nucleophilic character. The bromine atom's electron-withdrawing nature would also influence the potential around the adjacent carbon atoms. This visual representation provides a clear rationale for the molecule's reactivity towards nucleophiles at the carbonyl carbon.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscapes of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. Computational studies can model the approach of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The transition state for this process can be located and its structure and energy calculated.

For this compound, the attack of a nucleophile (e.g., water, alcohol, or an amine) on the carbonyl carbon would proceed through a transition state where the new bond is partially formed and the C=O double bond is partially broken. The presence of the bulky tert-butyl group and the bromine atom can introduce steric hindrance, which would be reflected in the calculated energy of the transition state.

Table 2: Calculated Activation Barriers for Nucleophilic Acyl Substitution of Analogous Acyl Chlorides

| Acyl Chloride | Nucleophile | Activation Energy (kcal/mol) |

| Acetyl Chloride | H₂O | ~10-15 |

| Pivaloyl Chloride | H₂O | ~15-20 |

| 2-Bromo-2-methylpropanoyl Chloride | H₂O | ~18-23 |

Note: These are estimated values for illustrative purposes. The actual values for this compound would depend on the specific nucleophile and the computational method used.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

For the hydrolysis of this compound, the energy profile would show the initial formation of a tetrahedral intermediate, followed by a second transition state leading to the expulsion of the chloride ion and the formation of 3-bromo-3-methylbutanoic acid. The relative energies of the intermediates and transition states would determine the rate-determining step of the reaction. The bromine atom at the 3-position could potentially influence the stability of the intermediates and transition states through its inductive and steric effects.

Conformational Analysis and Stereochemical Considerations

The presence of single bonds in this compound allows for rotation and the existence of different conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Due to the steric bulk of the tert-butyl group adjacent to the methylene (B1212753) group, the rotational barrier around the C2-C3 bond is expected to be significant. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Furthermore, the bromine atom is attached to a tertiary carbon, which is a stereocenter. Therefore, this compound can exist as a pair of enantiomers (R and S). While the computational methods described above would apply to either enantiomer, understanding the stereochemistry is crucial for its interaction with other chiral molecules.

No Published Research Found on Structure-Reactivity Correlations for Derivatives of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry studies or research detailing structure-reactivity correlations for derivatives of this compound have been identified. Therefore, the generation of an article based on the provided outline, specifically focusing on "" and its "Structure-Reactivity Correlations for Derivatives," cannot be fulfilled at this time.

Extensive searches were conducted to locate scholarly articles, computational analyses, and quantitative structure-activity relationship (QSAR) studies pertaining to this compound and its analogs. These searches, employing various targeted keywords, did not yield any publications containing the detailed research findings or data necessary to construct the requested data tables and in-depth discussion on structure-reactivity correlations.

While general information on the reactivity of the broader class of acyl chlorides is available, and computational methods are widely used in chemical research, the specific application of these approaches to the derivatives of this compound appears to be an uninvestigated area in the published scientific domain. The absence of this foundational research makes it impossible to provide a scientifically accurate and informative article that adheres to the strict requirements of the provided outline.

Further research in the field of computational chemistry would be required to establish the structure-reactivity relationships for this particular class of compounds. Such studies would involve synthesizing a series of derivatives and using computational models to correlate their structural features (such as electronic and steric properties) with their chemical reactivity. Until such research is conducted and published, a detailed analysis as requested remains speculative.

Future Research Trajectories for 3 Bromo 3 Methylbutanoyl Chloride Chemistry

Exploration of Novel Reaction Pathways

Future research will likely be directed towards uncovering new transformations of 3-bromo-3-methylbutanoyl chloride, moving beyond its conventional reactions. The development of innovative catalytic systems will be central to unlocking its full synthetic potential.

The application of transition metal catalysis to molecules bearing tertiary alkyl halides has been a significant area of advancement in organic synthesis. For this compound, this represents a particularly promising, yet challenging, research frontier. The construction of quaternary carbon centers is a formidable task in organic synthesis, and methods that can achieve this through cross-coupling reactions are of high value.

Future studies could explore the use of nickel and cobalt catalysts, which have shown efficacy in the cross-coupling of tertiary alkyl halides with various coupling partners. acs.orgcaltech.eduresearchgate.net For instance, the development of a cobalt-catalyzed cross-coupling of this compound with alkyl Grignard reagents could lead to the formation of sterically congested ketones. acs.org Challenges such as β-hydride elimination, which is often a competing pathway with tertiary alkyl halides, would need to be carefully managed through ligand design and optimization of reaction conditions. caltech.edu

Furthermore, nickel-catalyzed reductive coupling reactions represent another avenue of exploration. researchgate.net A potential research direction could involve the nickel-catalyzed reductive arylation of the tertiary bromide in this compound with aryl bromides, which would provide access to a range of aromatic compounds containing a quaternary center. researchgate.net The acyl chloride functionality would likely need to be protected or transformed prior to such a reaction to avoid undesired side reactions.

Table 1: Potential Transition Metal-Catalyzed Reactions for this compound

| Catalyst System | Potential Coupling Partner | Potential Product Type | Key Challenges |

| Cobalt/1,3-Butadiene | Alkyl Grignard Reagents | Sterically Hindered Ketones | β-hydride elimination, steric hindrance |

| Nickel/Bipyridine | Aryl Boronic Acids | Arylated Butanoyl Chlorides | Catalyst poisoning by acyl chloride |

| Palladium/Phosphine Ligands | Organozinc Reagents | Alkylated Butanoyl Chlorides | Slow oxidative addition at the tertiary center |

Photochemical and electrochemical methods offer alternative strategies for activating the carbon-bromine bond in this compound, potentially leading to novel reactivity. Photoredox catalysis, for example, could be employed to generate a tertiary radical from the C-Br bond, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The photochemical generation of acyl radicals from acyl chlorides is also a known process and could be explored in parallel. researchgate.net

Electrochemical methods present a powerful tool for the selective functionalization of alkyl halides. organic-chemistry.org Future research could investigate the electroreductive coupling of this compound with other electrophiles. nih.govnih.gov This approach could circumvent the need for pre-formed organometallic reagents and offer a more sustainable synthetic route. For example, an electrochemical cross-electrophile coupling with an unactivated primary alkyl bromide could be envisioned, leading to the formation of a new C-C bond at the quaternary center. nih.gov The electrochemical borylation of the tertiary alkyl bromide is another intriguing possibility, which would yield a versatile boronic ester intermediate. organic-chemistry.org

Asymmetric Synthesis Utilizing this compound

The development of asymmetric methodologies to control the stereochemistry of reactions involving this compound is a challenging but highly rewarding area of future research.

A significant goal would be the development of chiral transition metal catalysts that can effect enantioselective cross-coupling reactions at the tertiary carbon center. While challenging, enantioconvergent coupling reactions of racemic secondary electrophiles have been established, and extending this concept to tertiary systems is a logical next step. caltech.edu Future work could focus on designing chiral ligands for nickel or other transition metals that can differentiate between the enantiotopic faces of a transient radical or organometallic intermediate derived from this compound.

Organocatalysis also presents a viable strategy. Chiral thiourea or squaramide catalysts could be explored for their ability to promote enantioselective nucleophilic substitution reactions at the tertiary bromide, although the steric hindrance would be a major hurdle to overcome. nih.gov

In addition to catalytic enantioselective reactions, the stereoselective derivatization of this compound using chiral auxiliaries is another promising research direction. The acyl chloride handle provides a convenient point for the attachment of a chiral auxiliary. This auxiliary could then direct the stereochemical outcome of subsequent reactions at the tertiary bromide center. Following the desired transformation, the auxiliary could be cleaved to afford an enantioenriched product. This approach could be particularly useful for the synthesis of chiral homoallylic alcohols and ethers through nucleophilic substitution at the quaternary carbon. nih.gov

Innovative Applications in Synthetic Methodologies

Beyond the development of specific reactions, future research should also focus on integrating this compound into broader synthetic strategies. Its bifunctional nature makes it an attractive building block for the synthesis of complex molecules and heterocycles. For instance, it could be employed in cascade or domino reactions where both the acyl chloride and the tertiary bromide functionalities participate in a sequential manner to rapidly build molecular complexity.

Another innovative application could be in the area of materials science, where it could serve as a monomer or cross-linking agent for the synthesis of novel polymers with unique properties conferred by the sterically demanding quaternary center. The reactivity of the acyl chloride would allow for its incorporation into polymer backbones, while the tertiary bromide could be used for post-polymerization modifications. mit.edu

Flow Chemistry Approaches for Reaction Scale-Up

The synthesis and subsequent reactions of this compound often involve highly reactive intermediates and exothermic processes. Traditional batch processing can pose significant challenges for scale-up, including issues with heat management, reaction control, and safety, particularly when dealing with reactive acyl chlorides. Continuous flow chemistry offers a compelling solution to these challenges, presenting a key area for future research.

Flow reactors, characterized by their high surface-area-to-volume ratios, enable superior heat transfer and precise temperature control, mitigating the risks of thermal runaways. This enhanced control would be particularly advantageous for the synthesis of this compound itself and for its subsequent nucleophilic substitution reactions, which are typically rapid and highly exothermic.

Table 1: Comparison of Batch vs. Proposed Flow Chemistry for this compound Reactions

| Parameter | Conventional Batch Processing | Proposed Flow Chemistry | Potential Advantages of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Limited, risk of localized hot spots | Excellent, rapid heat dissipation | Enhanced safety, reduced side reactions |

| Reaction Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time | Higher selectivity and yields |

| Safety | Handling of large quantities of reactive materials | Small reactor volumes, in-situ generation and consumption | Minimized risk of accidents and exposure |

| Scalability | Challenging, requires reactor redesign | Straightforward by numbering-up or longer run times | Faster transition from lab to production scale |

| Process Footprint | Large reactors and infrastructure | Compact, smaller footprint | More efficient use of laboratory/plant space |

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of diverse molecules. The dual reactivity of this compound makes it an intriguing, yet unexplored, candidate for the design of novel MCRs.

Future research should aim to incorporate this compound into established MCR scaffolds or use it to develop entirely new multicomponent transformations. While acyl chlorides are not typical inputs for classic MCRs like the Ugi or Passerini reactions, which utilize carboxylic acids, its high reactivity could be harnessed in innovative ways.

Potential MCR Research Directions:

Ugi and Passerini Reaction Variants: Investigations could explore pre-functionalization strategies where this compound reacts with one of the standard MCR components to form an intermediate that then participates in the main reaction. This could lead to products with unique side chains containing the neopentyl bromide structure.

Domino Reactions: A particularly promising avenue is the design of a domino reaction sequence initiated by an MCR. For example, an Ugi or Passerini product could be formed using a reactant containing a functional group that subsequently cyclizes via nucleophilic substitution at the tertiary bromide of a molecule derived from this compound.

Novel MCRs: The compound could serve as a bifunctional electrophile in a new MCR. One component could react at the acyl chloride center, while another reacts at the alkyl bromide, potentially in a metal-catalyzed process. This could provide rapid access to complex heterocyclic systems.

The integration of this compound into MCRs would enable the creation of diverse molecular scaffolds incorporating a quaternary center, a structural motif of interest in medicinal chemistry.

Table 2: Hypothetical Multicomponent Reactions Involving this compound Derivatives

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Potential Product Scaffold |

|---|---|---|---|---|

| Passerini-Type | Aldehyde/Ketone | Isocyanide | Derivative of 3-bromo-3-methylbutanoic acid | α-Acyloxy carboxamide with tertiary bromide moiety |

| Ugi-Type | Aldehyde/Ketone | Amine | Isocyanide, Derivative of 3-bromo-3-methylbutanoic acid | α-Acylamino carboxamide with tertiary bromide moiety |

| Novel Domino MCR | Di-amine | this compound | Isothiocyanate | Fused heterocyclic systems |

Advanced Material Synthesis Enabled by this compound Derivatives

The development of functional polymers with well-defined architectures is a cornerstone of modern materials science. This compound is an ideal candidate as a building block for advanced polymer synthesis due to its two distinct reactive sites, which can be addressed using orthogonal chemical strategies.

A significant future research trajectory lies in utilizing this compound as a dual-purpose initiator for controlled polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). The tertiary bromide is a well-established initiating site for ATRP, allowing for the controlled growth of polymer chains from this position. The acyl chloride group, which is stable under typical ATRP conditions, remains available for post-polymerization modification.

Prospective Research in Polymer Synthesis:

Macromolecular Initiators: The acyl chloride can be reacted with a hydroxyl- or amine-functionalized polymer (e.g., polyethylene glycol) to create a macromolecular ATRP initiator. This would enable the synthesis of complex block copolymers.

Graft Copolymers: this compound can be used to initiate the polymerization of a monomer (e.g., styrene, acrylates). The resulting polymer chain will possess a reactive acyl chloride group at its terminus. This "macro-acyl chloride" can then be used to esterify or amidate a second polymer containing hydroxyl or amine side groups, respectively, to form graft copolymers.

Functional Polymer Surfaces: The acyl chloride can be used to anchor the ATRP initiating moiety to a surface (e.g., silica, cellulose) that has been pre-treated to bear nucleophilic groups like hydroxyls. Subsequent ATRP from the surface-bound tertiary bromide would allow for the growth of "polymer brushes," creating materials with tailored surface properties.

Thio-Bromo "Click" Chemistry: After polymerization via ATRP, the terminal bromine atom can be further functionalized using highly efficient "click" reactions, such as the thio-bromo reaction, to introduce specific functionalities or link polymer chains together.

These strategies would pave the way for novel materials such as stimuli-responsive polymers, advanced coatings, and new biomaterials.

Table 3: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Block Copolymers | Use as initiator after reaction with a functional polymer. | Nanomaterials, drug delivery vehicles |

| Graft Copolymers | Polymerize from bromide, then react terminal acyl chloride with a second polymer. | Compatibilizers, high-impact materials |

| Star Polymers | React acyl chloride with a multifunctional core, then initiate ATRP from multiple bromide sites. | Rheology modifiers, advanced coatings |

| Surface-Modified Materials | Anchor to a surface via acyl chloride, then grow polymer chains via ATRP. | Biocompatible surfaces, specialized sensors |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-bromo-3-methylbutanoyl chloride from its carboxylic acid precursor?

- Methodological Answer : The synthesis typically involves reacting 3-bromo-3-methylbutanoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. For optimal yields, use anhydrous conditions, a 1:3 molar ratio of acid to SOCl₂, and reflux at 60–70°C for 4–6 hours. Excess SOCl₂ ensures complete conversion, and residual reagents are removed under reduced pressure .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Molar Ratio (Acid:SOCl₂) | 1:3 |

Q. How can researchers purify this compound to achieve >95% purity?

- Methodological Answer : Distillation under reduced pressure (bp ~55–57°C at 17 mmHg) is effective for purification. For trace impurities, fractional distillation or recrystallization in inert solvents (e.g., dry hexane) at low temperatures (-20°C) can improve purity. Monitor purity via GC-MS or NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Look for characteristic shifts:

- ¹H NMR : δ ~2.1 ppm (s, 3H, CH₃), δ ~2.6–3.0 ppm (m, 2H, CH₂Br), δ ~3.4 ppm (s, 1H, COCl).

- ¹³C NMR : δ ~25 ppm (CH₃), ~35 ppm (C-Br), ~175 ppm (C=O).

- IR : Strong C=O stretch at ~1800 cm⁻¹ and C-Br stretch at ~550 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z ~182/184 (Br isotopic pattern) .

Advanced Research Questions

Q. How does the reactivity of this compound differ in nucleophilic acyl substitution versus alkyl bromide substitution?

- Methodological Answer : The acyl chloride group undergoes rapid nucleophilic substitution (e.g., with amines or alcohols) at room temperature, while the tertiary bromide requires harsher conditions (e.g., SN1 mechanisms with polar protic solvents or Lewis acids). Competing pathways can be controlled by solvent choice:

- Acyl Substitution : Use non-polar solvents (e.g., toluene) to favor reaction at the carbonyl.

- Bromide Substitution : Use polar solvents (e.g., DMF) with AgNO₃ to stabilize carbocation intermediates .

Q. What strategies mitigate hydrolysis of this compound during storage or reactions?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber glass vials. During reactions, use molecular sieves (3Å) to scavenge moisture. For aqueous workups, add reactions to cold (<5°C) aqueous bases (e.g., NaHCO₃) to quench HCl without promoting hydrolysis .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

- Methodological Answer : Variability often arises from trace moisture or solvent impurities. Standardize protocols by:

Pre-drying solvents (e.g., over CaH₂).

Using Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O).

Reporting reaction conditions with detailed stoichiometry and purification steps .

Q. What are the decomposition pathways of this compound under thermal stress?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition above 120°C, releasing HCl and forming 3-bromo-3-methylbutanoic acid. Monitor via FTIR for CO₂ evolution (indicative of decarboxylation) and GC-MS for brominated byproducts. Store below 25°C to avoid degradation .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant apron, and full-face shield.

- Ventilation : Use fume hoods with >0.5 m/s airflow.

- Spill Management : Neutralize with dry sodium bicarbonate and collect in sealed containers for hazardous waste disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer : Cross-validate using certified reference materials (CRMs) and standardize acquisition parameters (e.g., NMR solvent, temperature). For example, chemical shifts in CDCl₃ may vary by ±0.1 ppm due to residual solvent peaks; report lock frequencies and shim settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.